Cas no 1654-66-6 (Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-)

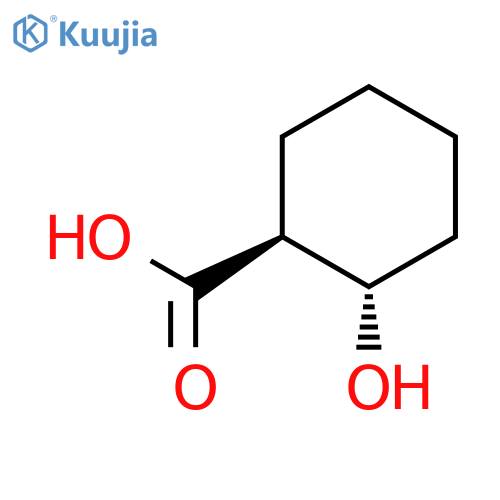

1654-66-6 structure

商品名:Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-

- (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid

- (1S,2S)-2-Hydroxy-cyclohexanecarboxylic acid

- (1S,2S)-2-hydroxycyclohexane-1-carboxylicacid

- 1654-66-6

- SCHEMBL7081889

- AKOS006376624

- EN300-7327426

-

- インチ: InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

- InChIKey: SNKAANHOVFZAMR-WDSKDSINSA-N

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 57.5Ų

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7327426-0.25g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 0.25g |

$487.0 | 2023-05-30 | |

| Enamine | EN300-7327426-0.1g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 0.1g |

$342.0 | 2023-05-30 | |

| Enamine | EN300-7327426-1.0g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 1g |

$986.0 | 2023-05-30 | |

| Enamine | EN300-7327426-0.05g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 0.05g |

$229.0 | 2023-05-30 | |

| Enamine | EN300-7327426-0.5g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 0.5g |

$768.0 | 2023-05-30 | |

| Enamine | EN300-7327426-10.0g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 10g |

$4236.0 | 2023-05-30 | |

| Aaron | AR028G55-500mg |

(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid |

1654-66-6 | 95% | 500mg |

$1081.00 | 2025-02-16 | |

| Aaron | AR028G55-250mg |

(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid |

1654-66-6 | 95% | 250mg |

$695.00 | 2025-02-16 | |

| Enamine | EN300-7327426-5.0g |

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |

1654-66-6 | 95% | 5g |

$2858.0 | 2023-05-30 | |

| Aaron | AR028G55-100mg |

(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid |

1654-66-6 | 95% | 100mg |

$496.00 | 2025-02-16 |

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1654-66-6 (Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 57707-64-9(2-azidoacetonitrile)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量